

Biological activity of (6-Methylpyridin-3-yl)methanamine vs analogs

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Compound of Interest

Compound Name: (6-Methylpyridin-3-yl)methanamine

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A Comparative Guide to the Biological Activity of (6-Methylpyridin-3-yl)methanamine and Its Analogs

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents. **(6-Methylpyridin-3-yl)methanamine** serves as a versatile building block for synthesizing a diverse range of biologically active compounds. This guide provides a comparative overview of the biological activities of its analogs, focusing on their anticancer, antimicrobial, and neuroprotective potential. The information is compiled from various studies to highlight structure-activity relationships (SAR) and guide future research.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various pyridine derivatives. It is important to note that the data has been compiled from different studies and is presented to illustrate the potential of this class of compounds rather than a direct head-to-head comparison under identical conditions.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound Class	Representative Structure/Modification	Target Cell Line	IC50 (μM)	Reference
Pyridin-3-yl pyrimidines	Aniline with halogen substituents	K562 (Leukemia)	Potent activity reported	[1]
Pyridine-Ureas	3-CF3 substitution on phenylurea	MCF-7 (Breast Cancer)	0.22 (48h), 0.11 (72h)	[2]
Pyridine-Ureas	4-Cl substitution on phenylurea	MCF-7 (Breast Cancer)	3.03 (48h), 1.52 (72h)	[2]
6-(pyridin-3-yl)quinazolin-4(3H)-one	Varies	HCC827 (NSCLC)	1.12 - 1.20	[3]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide	Varies	A549 (Lung Cancer)	As low as 0.229	[4]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

- Substituents on linked aromatic rings play a crucial role in determining the anticancer potency. For instance, in pyridine-urea derivatives, electron-withdrawing groups like trifluoromethyl at the meta position of the phenylurea moiety significantly enhance activity against breast cancer cells.[2]
- For pyridin-3-yl pyrimidines, the presence of halogen substituents on an aniline moiety appears to be important for inhibitory activity against Bcr-Abl.[1]
- The core pyridine structure is a key pharmacophore that can be elaborated with other heterocyclic systems, such as quinazolinones and pyrimidines, to yield potent anticancer agents.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

In Vitro Anticancer Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- **(6-Methylpyridin-3-yl)methanamine** analogs (test compounds) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **(6-Methylpyridin-3-yl)methanamine** analogs (test compounds)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive and negative controls

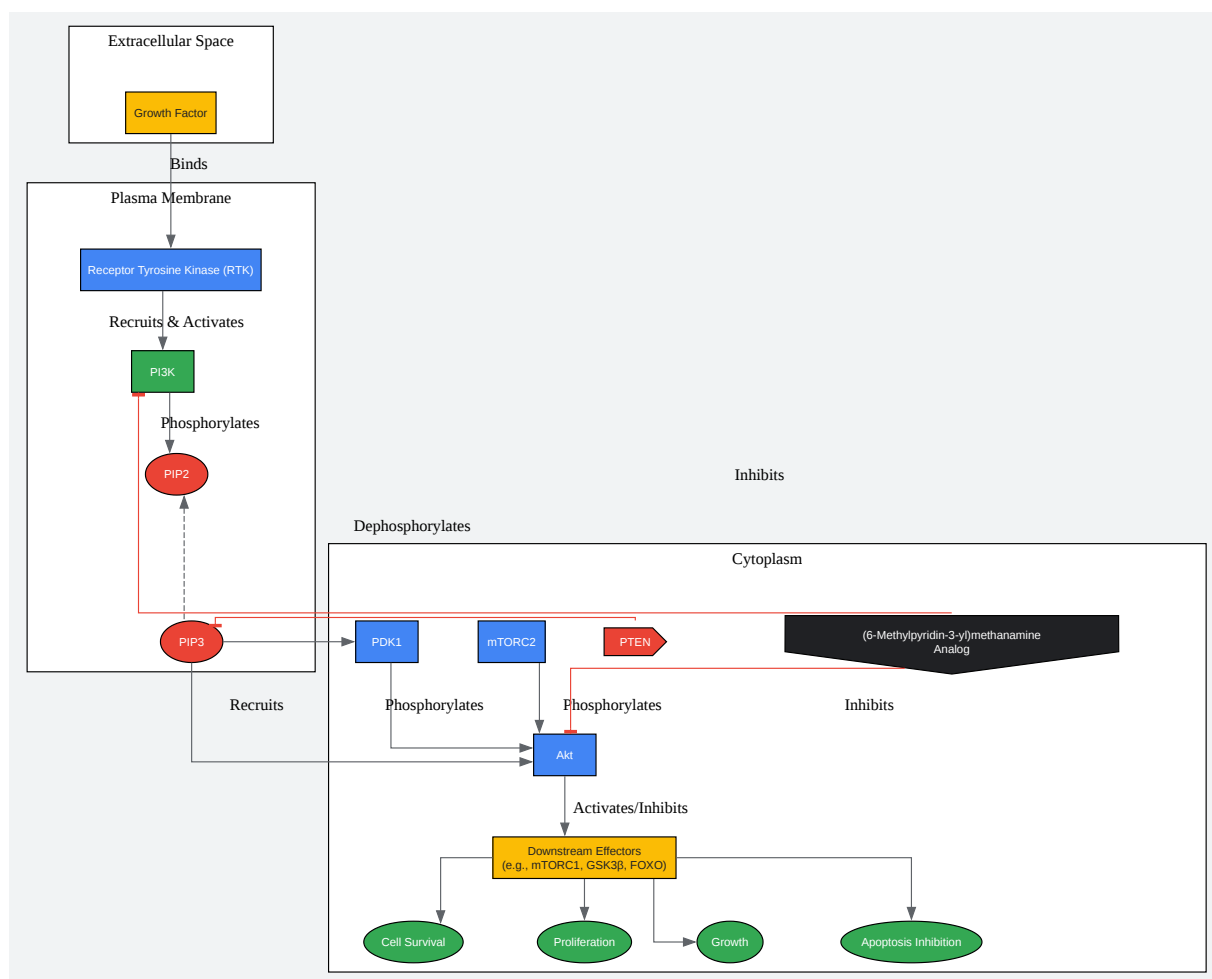
Procedure:

- **Compound Dilution:** The test compounds are serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

- Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Several pyridine derivatives have been shown to exert their anticancer effects by modulating this pathway.



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